Fmoc-D-Dap(Z)-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dap(Z)-OH typically involves the protection of the amino groups of diaminopropionic acid. The Fmoc group is introduced to protect the α-amino group, while the benzyloxycarbonyl (Z) group protects the side chain amino group. The synthesis can be carried out using standard peptide synthesis techniques, such as Fmoc solid-phase peptide synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-Dap(Z)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Z protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Introduction of different functional groups to the amino acid

Common Reagents and Conditions

Deprotection: Piperidine is commonly used to remove the Fmoc group, while hydrogenation or acidic conditions can remove the Z group.

Coupling: Carbodiimides, such as DIC or EDC, are used in the presence of coupling additives like HOBt or HOAt.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the intended application .

Applications De Recherche Scientifique

Biochemistry

Application Summary:

In biochemistry, Fmoc-D-Dap(Z)-OH is primarily used in solid-phase peptide synthesis (SPPS), facilitating the incorporation of unnatural amino acids into peptides.

Methods of Application:

- Solid-Phase Peptide Synthesis: this compound is coupled to a resin-bound growing peptide chain. The Fmoc group is removed using a base such as 20% piperidine in DMF, exposing the amino group for subsequent elongation cycles.

Results Summary:

The use of this compound has resulted in high-purity peptides with complex sequences suitable for biochemical studies. Its stability and reactivity enhance the efficiency of peptide synthesis.

Medicinal Chemistry

Application Summary:

this compound plays a crucial role in the synthesis of peptide-based probes and drugs, aiding in the exploration of disease mechanisms and drug development.

Methods of Application:

- Peptide Library Synthesis: Medicinal chemists utilize this compound to create peptide libraries for biological activity screening. This approach facilitates the investigation of structure-activity relationships.

Results Summary:

Research has demonstrated that peptides synthesized with this compound exhibit significant biological activity, providing new avenues for therapeutic interventions.

Proteomics

Application Summary:

In proteomics, this compound is employed to synthesize complex peptides and proteins for structural analysis.

Methods of Application:

- Peptide Mimics: The compound is used to create peptides that mimic protein segments, which are then analyzed using mass spectrometry or nuclear magnetic resonance (NMR) techniques.

Results Summary:

This application has enabled advancements in understanding protein-protein interactions and post-translational modifications, contributing to biomarker discovery for various diseases.

Nanotechnology

Application Summary:

this compound is instrumental in designing peptide-based nanomaterials.

Methods of Application:

- Self-Assembling Peptides: The compound facilitates the creation of self-assembling peptides that form nanostructures used as drug delivery carriers or scaffolds for tissue engineering.

Results Summary:

Nanostructures synthesized with this compound have shown efficacy in targeted drug delivery and support cell growth for tissue regeneration applications.

Immunology

Application Summary:

In immunology, this compound is utilized to synthesize peptides that serve as antigens for vaccine development.

Methods of Application:

- Immune Response Studies: Peptides synthesized with this compound are used to stimulate immune cells in vitro, allowing researchers to study immune responses and develop potential vaccines.

Results Summary:

Studies indicate that these peptides elicit strong immune responses, positioning them as promising candidates for vaccine development.

Mécanisme D'action

The mechanism of action of Fmoc-D-Dap(Z)-OH involves its ability to protect amino groups during peptide synthesis. The Fmoc group is removed under basic conditions, while the Z group is removed under acidic or hydrogenation conditions. This allows for the selective deprotection and coupling of amino acids, enabling the synthesis of complex peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-D-Dap(Z)-OH but uses a tert-butoxycarbonyl (Boc) group for side chain protection.

Fmoc-D-Dab(Z)-OH: A derivative of diaminobutyric acid with similar protecting groups.

Fmoc-D-Orn(Z)-OH: A derivative of ornithine with similar protecting groups.

Uniqueness

This compound is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The combination of Fmoc and Z groups allows for efficient synthesis of peptides with minimal side reactions .

Activité Biologique

Fmoc-D-Dap(Z)-OH, a derivative of the amino acid D-diaminopropionic acid, is an important compound in peptide synthesis and has shown significant biological activity. This article reviews its biological properties, synthesis methods, and applications based on diverse scientific literature.

Chemical Structure and Properties

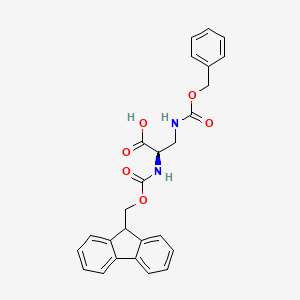

This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a Z (benzyloxycarbonyl) group on the D-diaminopropionic acid. The molecular formula for this compound is with a molecular weight of approximately 426.47 g/mol .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The amino groups are protected using Fmoc and Z groups to prevent unwanted reactions during peptide synthesis.

- Coupling Reactions : The protected amino acids are coupled using standard peptide coupling reagents such as DIC or EDC in DMF or DCM.

- Deprotection : The Fmoc and Z groups can be removed under mild basic conditions (e.g., using piperidine) to yield the free amino acid or peptide.

A detailed synthetic pathway can be summarized as follows:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Protection | Fmoc-Cl, Z-OSu | Room temperature |

| 2 | Coupling | DIC/DMAP | DMF, 24 hours |

| 3 | Deprotection | Piperidine | DMF, 20% solution |

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that peptides incorporating D-dap exhibit enhanced activity against various bacteria due to their cationic nature, which facilitates interaction with negatively charged bacterial membranes .

Integrin Activity

A study utilizing fluorometric assays demonstrated that Fmoc-D-Dap(NBD)-OH derivatives could serve as probes for integrin activity, indicating potential applications in cancer research where integrins play a crucial role in tumor progression and metastasis .

Therapeutic Applications

This compound is also being explored in the development of therapeutic agents, particularly for its role in synthesizing bioactive peptides that can modulate biological processes such as cell adhesion and signaling pathways. Its incorporation into peptide sequences has shown promise in enhancing the biological efficacy of therapeutic peptides .

Case Studies

- Integrin Targeting Peptides : A study synthesized linear peptides containing this compound and evaluated their ability to target integrins on cancer cells. The results demonstrated significant binding affinity and cellular uptake, suggesting potential for targeted cancer therapy .

- Antimicrobial Peptides : Another research project focused on designing antimicrobial peptides incorporating this compound. The synthesized peptides exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the compound's utility in developing new antimicrobial agents .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAHZCMBWKGJEC-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678759 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387824-80-8 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387824-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.